molecular formula C5H4N4 B094841 Purine CAS No. 120-73-0

Purine

Cat. No. B094841
CAS RN: 120-73-0
M. Wt: 120.11 g/mol
InChI Key: KDCGOANMDULRCW-UHFFFAOYSA-N
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Patent
US07115589B2

Procedure details

To the dried resin (0.29 mmol) was added a homogeneous suspension of 6-chloro-2-fluoro-9H-purine (0.50 g, 2.9 mmol) and triphenylphosphine (0.38 g, 1.44 mmol) in 1.75 mL of THF. The RV was cooled to 0° C. (Julabo chiller) and then added, under an atmosphere of N2, 2.0 mL (1.44 mmol) of a 0.72M solution of DEAD (diethyl azodicarboxylate) in THF. The resin mixture was warmed, while agitating, to ambient temperature over 1.5 h and then agitated for an additional 22 h, upon which the RV was drained and the resin washed successively with THF (5×5.0 mL), DMA (5×5.0 mL), CH2Cl2 (5×5.0 mL), Et2O (2×5.0 mL), CH2Cl2 (1×5.0 mL), Et2O (1×5.0 mL), and CH2Cl2 (2×5.0 mL). Excess solvent was removed via N2 flow overnight to provide the purine resin 1b. The following analytical data was obtained upon cleavage of 1b (3–5 mg) with 30% TFA/CH2Cl2 (˜5 min): 65% HPLC purity, ˜5:1 major/minor peaks (no apparent 3-hydroxyphenethyl alcohol HPLC peak).
[Compound]
Name
resin
Quantity
0.29 mmol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.38 g
Type
reactant
Reaction Step Two
Name
Quantity
1.75 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:10]=[C:9](F)[N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][NH:6]2.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O>C1COCC1>[N:10]1[CH:2]=[C:3]2[C:7]([N:6]=[CH:5][NH:4]2)=[N:8][CH:9]=1

Inputs

Step One
Name
resin
Quantity
0.29 mmol
Type
reactant
Smiles
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=C2N=CNC2=NC(=N1)F
Name
Quantity
0.38 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.75 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while agitating, to ambient temperature over 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added, under an atmosphere of N2
TEMPERATURE
Type
TEMPERATURE
Details
The resin mixture was warmed
STIRRING
Type
STIRRING
Details
agitated for an additional 22 h, upon which the RV
Duration
22 h
WASH
Type
WASH
Details
the resin washed successively with THF (5×5.0 mL), DMA (5×5.0 mL), CH2Cl2 (5×5.0 mL), Et2O (2×5.0 mL), CH2Cl2 (1×5.0 mL), Et2O (1×5.0 mL), and CH2Cl2 (2×5.0 mL)
CUSTOM
Type
CUSTOM
Details
Excess solvent was removed via N2
WAIT
Type
WAIT
Details
flow overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
N1=CN=C2N=CNC2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07115589B2

Procedure details

To the dried resin (0.29 mmol) was added a homogeneous suspension of 6-chloro-2-fluoro-9H-purine (0.50 g, 2.9 mmol) and triphenylphosphine (0.38 g, 1.44 mmol) in 1.75 mL of THF. The RV was cooled to 0° C. (Julabo chiller) and then added, under an atmosphere of N2, 2.0 mL (1.44 mmol) of a 0.72M solution of DEAD (diethyl azodicarboxylate) in THF. The resin mixture was warmed, while agitating, to ambient temperature over 1.5 h and then agitated for an additional 22 h, upon which the RV was drained and the resin washed successively with THF (5×5.0 mL), DMA (5×5.0 mL), CH2Cl2 (5×5.0 mL), Et2O (2×5.0 mL), CH2Cl2 (1×5.0 mL), Et2O (1×5.0 mL), and CH2Cl2 (2×5.0 mL). Excess solvent was removed via N2 flow overnight to provide the purine resin 1b. The following analytical data was obtained upon cleavage of 1b (3–5 mg) with 30% TFA/CH2Cl2 (˜5 min): 65% HPLC purity, ˜5:1 major/minor peaks (no apparent 3-hydroxyphenethyl alcohol HPLC peak).
[Compound]
Name
resin
Quantity
0.29 mmol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0.38 g
Type
reactant
Reaction Step Two
Name
Quantity
1.75 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:10]=[C:9](F)[N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][NH:6]2.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O>C1COCC1>[N:10]1[CH:2]=[C:3]2[C:7]([N:6]=[CH:5][NH:4]2)=[N:8][CH:9]=1

Inputs

Step One
Name
resin
Quantity
0.29 mmol
Type
reactant
Smiles
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=C2N=CNC2=NC(=N1)F
Name
Quantity
0.38 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.75 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while agitating, to ambient temperature over 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added, under an atmosphere of N2
TEMPERATURE
Type
TEMPERATURE
Details
The resin mixture was warmed
STIRRING
Type
STIRRING
Details
agitated for an additional 22 h, upon which the RV
Duration
22 h
WASH
Type
WASH
Details
the resin washed successively with THF (5×5.0 mL), DMA (5×5.0 mL), CH2Cl2 (5×5.0 mL), Et2O (2×5.0 mL), CH2Cl2 (1×5.0 mL), Et2O (1×5.0 mL), and CH2Cl2 (2×5.0 mL)
CUSTOM
Type
CUSTOM
Details
Excess solvent was removed via N2
WAIT
Type
WAIT
Details
flow overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
N1=CN=C2N=CNC2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.